molecular formula C17H23BrCl2N2O2 B5391181 N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5391181
M. Wt: 438.2 g/mol
InChI Key: MIVKKEUMCYWUDF-UHFFFAOYSA-N
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Description

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound that features a furan ring substituted with a bromophenyl group and a morpholine moiety

Properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2.2ClH/c18-15-3-1-14(2-4-15)17-6-5-16(22-17)13-19-7-8-20-9-11-21-12-10-20;;/h1-6,19H,7-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVKKEUMCYWUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine typically involves multiple steps. One common method starts with the bromination of a furan derivative, followed by the introduction of the morpholine group through nucleophilic substitution. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent steps involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the furan and morpholine groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine involves its

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